molecular formula C13H15NO3 B1611840 3-[(Cyclopentylcarbonyl)amino]benzoic acid CAS No. 915921-84-5

3-[(Cyclopentylcarbonyl)amino]benzoic acid

Cat. No. B1611840
M. Wt: 233.26 g/mol
InChI Key: ANRXMHUNVMNJAO-UHFFFAOYSA-N
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Description

“3-[(Cyclopentylcarbonyl)amino]benzoic acid” is an organic compound with the molecular formula C13H15NO31. It has a molecular weight of 233.26 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-[(Cyclopentylcarbonyl)amino]benzoic acid”. However, it’s worth noting that benzoic acid derivatives can be synthesized through various methods, including the Grignard reaction, Friedel-Crafts acylation, and others.



Molecular Structure Analysis

The molecular structure of “3-[(Cyclopentylcarbonyl)amino]benzoic acid” consists of a benzoic acid group attached to a cyclopentylcarbonyl amino group2. The exact 3D structure would require more specific analysis tools.



Chemical Reactions Analysis

Specific chemical reactions involving “3-[(Cyclopentylcarbonyl)amino]benzoic acid” are not available in the current literature. However, as an amino acid derivative, it may participate in various organic reactions.



Physical And Chemical Properties Analysis

The compound has a boiling point of 489.901ºC at 760 mmHg and a density of 1.297g/cm31.


Scientific Research Applications

Fatty Amido Benzoic Acid

  • Scientific Field : Biological Chemistry .
  • Application Summary : This compound was synthesized from Citrullus colocynthis seed oil and evaluated for its safety profile as an alternative bioactive agent for combating drug-resistant pathogens .
  • Methods of Application : The compound was synthesized through a simple chemical reaction route and examined for its antioxidant activity and antimicrobial capacity against selected drug-resistant microorganisms .
  • Results : The compound exhibited antioxidant potential (IC50 of 1.96 µg mL−1) as well as antimicrobial potency. The minimum inhibitory concentration (MIC) of the compound was 0.026 mg mL−1 .

3-Aminobenzoic Acid Schiff Bases

  • Scientific Field : Chemistry and Microbiology .
  • Application Summary : These compounds were synthesized from 3-aminobenzoic acid and substituted benzaldehydes and were screened against seven clinical pathogens .
  • Methods of Application : The compounds were synthesized and characterized based on elemental analysis, FT-IR, and 1H NMR .
  • Results : The compounds demonstrated effectiveness against all organisms tested and activities were concentration-dependent .

3-Aminobenzoic Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound with the molecular formula H2NC6H4CO2H . It is a white solid, although commercial samples are often colored .
  • Methods of Application : It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
  • Results : This compound is used as a building block in organic synthesis .

3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives

  • Scientific Field : Pharmacology .
  • Application Summary : A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized and screened for their bioactivity through molecular docking, cytotoxicity (against HeLa), and antioxidant activity .
  • Methods of Application : The compounds were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid .
  • Results : Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively .

Para-Aminobenzoic Acid Analogs

  • Scientific Field : Pharmacology .
  • Application Summary : Para-Aminobenzoic Acid Analogs have been synthesized and screened for their bioactivity .
  • Methods of Application : The compound N - (4- ( (3-Methoxyphenyl) carbamoyl)phenyl) nicotinamide was identified as the most active one with a noticeable in vitro VEGFR-2 inhibitory effect .
  • Results : A considerable rise in the caspase-3 level by a 7.80-fold 87% reduction in TNF- α was also observed .

Safety And Hazards

Specific safety and hazard information for “3-[(Cyclopentylcarbonyl)amino]benzoic acid” is not available. However, as with all chemicals, it should be handled with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation3.


Future Directions

The future directions for “3-[(Cyclopentylcarbonyl)amino]benzoic acid” are not clear from the available information. It may have potential applications in various fields, given its chemical structure, but further research would be needed to explore these possibilities.


Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

3-(cyclopentanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9H,1-2,4-5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXMHUNVMNJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588147
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopentylcarbonyl)amino]benzoic acid

CAS RN

915921-84-5
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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